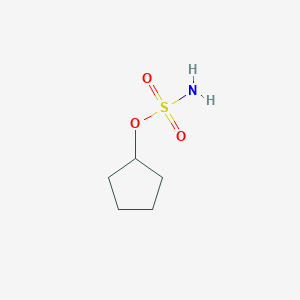

Cyclopentyl sulfamate

Description

Sulfamates are known for applications in pharmaceuticals (e.g., anticonvulsants) and agrochemicals due to their stability and bioactivity . However, the absence of direct data on cyclopentyl sulfamate necessitates comparisons with structurally or functionally related compounds from the evidence, such as sulfonamides, isocyanates, and cyclopentyl derivatives.

Properties

CAS No. |

6053-67-4 |

|---|---|

Molecular Formula |

C5H11NO3S |

Molecular Weight |

165.21 g/mol |

IUPAC Name |

cyclopentyl sulfamate |

InChI |

InChI=1S/C5H11NO3S/c6-10(7,8)9-5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8) |

InChI Key |

QWODOYQWTQYIQP-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OS(=O)(=O)N |

Canonical SMILES |

C1CCC(C1)OS(=O)(=O)N |

Synonyms |

cyclopentyl sulfamate cyclopentyl sulfamate sodium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Functional Group and Reactivity

- Cyclopentyl Isocyanate (C₆H₉NO): Functional Group: Isocyanate (-NCO). Reactivity: Highly reactive, used in polymer synthesis (e.g., polyurethanes) and as a pharmaceutical intermediate . Comparison: Unlike sulfamates, isocyanates are electrophilic and prone to nucleophilic attack, making them less stable in biological systems. Cyclopentyl sulfamate’s sulfamate group would offer greater hydrolytic stability .

- Sulfamethoxazole-Related Compounds (e.g., Sulfanilamide, C₆H₈N₂O₂S): Functional Group: Sulfonamide (-SO₂NH₂). Reactivity: Sulfonamides act as antibiotics by inhibiting bacterial folate synthesis. Their activity hinges on the sulfonamide moiety’s ability to mimic para-aminobenzoic acid (PABA) . Comparison: Sulfamates (e.g., hypothetical this compound) share a sulfur-based functional group but differ in bioactivity. Sulfamates may exhibit distinct pharmacological targets, such as carbonic anhydrase inhibition .

2.2 Structural and Molecular Comparisons

*Hypothetical values based on sulfamate derivatives.

Key Research Findings

- Synthetic Utility : Cyclopentylamine (CAS 1003-03-8) is a precursor for cyclopentyl derivatives, suggesting possible routes to synthesize this compound via sulfamation reactions .

- Safety Profiles : Cyclopentyl isocyanide (>98% purity) requires stringent handling due to toxicity , whereas sulfamates generally exhibit lower acute toxicity, favoring pharmaceutical use.

- Biological Activity: Sulfonamides like Penoxsulam target acetolactate synthase in plants , while sulfamates may inhibit enzymes such as carbonic anhydrase in humans, indicating divergent mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.